1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound characterized by the presence of a pyrrolidine ring attached to a cyclopentane carboxylic acid moiety.
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s presence contributes to the compound’s ability to bind to certain proteins or enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopentane carboxylic acid derivatives: These compounds have the cyclopentane carboxylic acid moiety and may show comparable chemical reactivity.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are known for their diverse biological activities
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12/h1-9H2,(H,13,14) |
InChI Key |
CGHFMKTVZROYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.